3-Phenyl-2,1-benzoxazole-5-carbaldehyde
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Overview
Description
3-Phenyl-2,1-benzoxazole-5-carbaldehyde: is an organic compound with the molecular formula C14H9NO2 . It is a member of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis . The compound features a benzoxazole ring fused with a phenyl group and an aldehyde functional group at the 5-position, making it a versatile intermediate in organic synthesis.
Mechanism of Action
- Examples include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde typically involves the cyclization of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. One common method includes the use of 2-aminophenol and benzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring .
Industrial Production Methods:
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of metal catalysts such as zinc oxide or iron oxide can enhance the reaction efficiency and reduce the reaction time. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Phenyl-2,1-benzoxazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, due to the electron-donating effect of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: or in acidic medium.
Reduction: in methanol or in ether.
Substitution: using or in the presence of a Lewis acid catalyst such as .
Major Products Formed:
Oxidation: 3-Phenyl-2,1-benzoxazole-5-carboxylic acid.
Reduction: 3-Phenyl-2,1-benzoxazole-5-methanol.
Substitution: 6-Halo-3-Phenyl-2,1-benzoxazole-5-carbaldehyde.
Scientific Research Applications
Chemistry:
3-Phenyl-2,1-benzoxazole-5-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and pharmaceuticals .
Biology:
The compound exhibits potential biological activities, including antimicrobial , antifungal , and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine:
In medicinal chemistry, this compound is explored for its role in the synthesis of bioactive molecules that target specific enzymes and receptors. It is also investigated for its potential use in diagnostic imaging and as a fluorescent probe .
Industry:
The compound is utilized in the production of dyes, pigments, and optical brighteners. Its unique structural features make it suitable for applications in material science and nanotechnology .
Comparison with Similar Compounds
- 2-Phenylbenzoxazole
- 2-Methylbenzoxazole
- 2,1-Benzoxazole-5-carbaldehyde
Comparison:
3-Phenyl-2,1-benzoxazole-5-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde functional group, which confer distinct chemical reactivity and biological activity. Compared to 2-Phenylbenzoxazole, it has an additional aldehyde group that allows for further functionalization and derivatization. In contrast to 2-Methylbenzoxazole, the phenyl group in this compound enhances its aromaticity and stability .
Properties
IUPAC Name |
3-phenyl-2,1-benzoxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)14(17-15-13)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKIUYNVKNTXMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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